molecular formula C17H15ClN8O2S B10941167 N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B10941167
M. Wt: 430.9 g/mol
InChI Key: XMXDUIYNOSXKCZ-UHFFFAOYSA-N
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Description

N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE is a complex organic compound that features a combination of pyrazole and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE typically involves multi-step reactions. The process begins with the preparation of the pyrazole and thiadiazole intermediates, followed by their coupling to form the final product. Common reagents used in these reactions include hydrazine, chloroacetyl chloride, and various solvents such as ethanol and dimethyl sulfoxide. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents such as potassium permanganate. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new medications.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other materials science fields.

Mechanism of Action

The mechanism of action of N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE
  • **N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE

Uniqueness

The uniqueness of N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE lies in its combination of pyrazole and thiadiazole moieties This structure provides a unique set of chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C17H15ClN8O2S

Molecular Weight

430.9 g/mol

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-5-(1-ethyl-4-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C17H15ClN8O2S/c1-2-24-10-13(26(27)28)15(23-24)16-20-21-17(29-16)19-14-7-8-25(22-14)9-11-5-3-4-6-12(11)18/h3-8,10H,2,9H2,1H3,(H,19,21,22)

InChI Key

XMXDUIYNOSXKCZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4Cl)[N+](=O)[O-]

Origin of Product

United States

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